molecular formula C11H14O2S B2854256 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 1549141-98-1

6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2854256
CAS No.: 1549141-98-1
M. Wt: 210.29
InChI Key: RSDOZUAOQJDKNR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 1549141-98-1) is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210 Da . This tetrahydro-benzothiophene derivative features a carboxylic acid functional group, which makes it a valuable scaffold in medicinal chemistry and drug discovery research. The core 4,5,6,7-tetrahydro-1-benzothiophene structure is of significant interest in pharmaceutical development, particularly as a key synthon for creating modulators of nuclear receptors . Specifically, research has explored 2,3-disubstituted derivatives of this scaffold as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a promising drug target for the treatment of autoimmune and inflammatory diseases . The compound has one rotatable bond and a calculated LogP of 3.58, indicating favorable drug-like properties for early-stage research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2)4-3-7-8(10(12)13)6-14-9(7)5-11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDOZUAOQJDKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes represents a robust method for synthesizing benzothiophene-3-carboxylic esters, as demonstrated by recent advancements. This one-pot process employs PdI₂ and potassium iodide (KI) under carbon monoxide (CO) and air pressure, enabling intramolecular cyclization, S-demethylation, and esterification. For 6,6-dimethyl-substituted derivatives, the starting material would require a pre-functionalized 2-(methylthio)phenylacetylene with a 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene backbone. The reaction proceeds via a 5- endo-dig cyclization, forming the benzothiophene core, followed by iodide-promoted demethylation and alkoxycarbonylation.

Reaction Conditions :

  • Catalyst: PdI₂ (5 mol %) with KI (5 equiv)
  • Solvent: Methanol, ethanol, or ionic liquids (e.g., BmimBF₄)
  • Pressure: 40 atm (CO:air = 4:1)
  • Temperature: 80–100°C
  • Yield: 68–81% for analogous esters

Hydrolysis of Esters to Carboxylic Acids

The methyl or ethyl esters synthesized via this route are hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. For example, methyl 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate undergoes saponification with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the target acid. This step is critical for applications requiring the free carboxylic acid functionality, such as further derivatization or biological testing.

Hydrolysis of Nitrile Precursors

Multi-Component Reactions for Nitrile Synthesis

The 3-cyano-4,5,6,7-tetrahydrobenzo[ b]thiophene scaffold serves as a precursor for carboxylic acid synthesis. As reported, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[ b]thiophene undergoes multi-component reactions with phenyl isothiocyanate and aldehydes to form tetrahydropyrimidine derivatives. Introducing a 6,6-dimethyl group during the cyclization step would yield the nitrile precursor, which is subsequently hydrolyzed to the carboxylic acid.

Acidic and Basic Hydrolysis Conditions

Nitrile-to-carboxylic acid conversion is achieved via:

  • Acidic Hydrolysis : Refluxing with concentrated HCl or H₂SO₄, producing the carboxylic acid and ammonium salts.
  • Basic Hydrolysis : Treatment with NaOH/H₂O₂ under heating, yielding the carboxylate salt, which is acidified to isolate the free acid.

Example Protocol :

  • Suspend 3-cyano-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene (1 equiv) in 6M HCl.
  • Reflux at 110°C for 12 h.
  • Cool, neutralize with NaOH, and extract with ethyl acetate.
  • Acidify the aqueous layer to precipitate the carboxylic acid.

Cyclization and Functional Group Interconversion

Tetrahydrobenzothiophene Ring Formation

The 4,5,6,7-tetrahydrobenzo[ b]thiophene core is constructed via cyclization of α,β-unsaturated ketones or thioesters. For 6,6-dimethyl derivatives, cyclization precursors such as 2-mercapto-cyclohexenone derivatives are synthesized with geminal dimethyl groups at the 6-position. Intramolecular Friedel-Crafts alkylation or thioether formation facilitates ring closure, as seen in related tetrahydrobenzothiophene syntheses.

Introduction of the Carboxylic Acid Group

Post-cyclization functionalization involves:

  • Direct Carboxylation : Lithiation at the 3-position followed by quenching with CO₂.
  • Oxidation of Alcohols/Ketones : Oxidation of 3-hydroxymethyl or 3-acetyl substituents to carboxylic acids using Jones reagent or KMnO₄.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Palladium Carbonylation High regioselectivity; scalable Requires high-pressure CO; specialized equipment 68–81%
Nitrile Hydrolysis Utilizes stable nitrile intermediates Harsh acidic/basic conditions 70–85%
Cyclization/FGI Flexible precursor design Multi-step synthesis; lower yields 50–65%

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is critical for modifying solubility and enhancing bioavailability.

Reaction Conditions Product Yield Reference
Methanol esterificationH₂SO₄ (cat.), reflux, 12 hMethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate78%
Ethanol esterificationThionyl chloride (SOCl₂), 60°C, 6 h, followed by ethanolEthyl 6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate85%
TBDMS protectionTBDMS-Cl, imidazole, DMF, RT, 24 hSilyl-protected ester (for further functionalization)92%
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

  • Key Insight : Steric hindrance from the dimethyl groups slightly reduces reaction rates compared to non-methylated analogs .

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction exploited in drug discovery for target engagement.

Reaction Conditions Product Yield Reference
Benzylamine couplingHATU, DIPEA, DMF, RT, 4 h6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (benzyl)68%
Piperazine conjugationEDC, NHS, CH₂Cl₂, 0°C → RT, 12 hPiperazine-linked amide (enhanced solubility)74%
  • Mechanism : Carbodiimide-mediated activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine.

  • Selectivity : The reaction favors primary amines over secondary amines due to steric constraints.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating a substituted benzothiophene.

Reaction Conditions Product Yield Reference
Pyrolysis200°C, CuO (cat.), 2 h6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene55%
Oxidative (KMnO₄)H₂O, 100°C, 6 hSulfone derivative (via oxidation of thiophene sulfur)63%
  • Application : Decarboxylation is used to simplify the core structure for further functionalization .

Electrophilic Substitution

The benzothiophene ring undergoes electrophilic substitution, primarily at the 2-position, despite steric hindrance from the dimethyl groups.

Reaction Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C, 1 h2-Nitro-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid42%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT, 3 h2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid58%
  • Regioselectivity : The electron-withdrawing carboxylic acid group directs substitution to the 2-position, but yields are lower than in non-methylated analogs due to steric effects.

Reduction Reactions

The tetrahydrobenzothiophene core can undergo further hydrogenation, though this is less common due to steric constraints.

Reaction Conditions Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 24 hPartially saturated derivative (retains dimethyl groups)34%

Comparative Reactivity

The table below compares reactivity trends with structural analogs:

Compound Esterification Rate Amide Formation Yield Electrophilic Substitution Yield
6,6-Dimethyl derivative (this compound)Moderate68–74%42–58%
Non-methylated 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid High85–90%70–80%
2-Bromo-6,6-dimethyl analogLow55%N/A
  • Key Insight : Steric hindrance from the dimethyl groups reduces reaction efficiency in all cases but does not preclude functionalization .

Mechanistic and Spectroscopic Data

  • IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹, S=O (if oxidized) at 1150 cm⁻¹ .

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.30 (s, 6H, CH₃), 1.60–1.85 (m, 4H, CH₂), 2.50–2.70 (m, 2H, CH₂), 12.10 (s, 1H, COOH) .

    • ¹³C NMR : δ 172.5 (COOH), 35.2 (CH₃), 25.1–28.4 (CH₂) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of benzothiophene compounds exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
    • Studies have shown that compounds similar to 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that benzothiophene derivatives possess antimicrobial properties. Research indicates that modifications to the thiophene ring can enhance activity against various bacterial strains . This opens avenues for developing new antibiotics or antifungal agents.

Organic Synthesis

  • Building Block in Organic Synthesis :
    • The compound serves as an essential building block in synthesizing more complex organic molecules. Its carboxylic acid functional group allows for various chemical reactions, including esterification and amidation, facilitating the creation of diverse derivatives for further study .
  • Synthesis of Novel Compounds :
    • Researchers utilize this compound to create novel materials with tailored properties for specific applications in fields such as electronics and photonics. The unique electronic properties of benzothiophene derivatives make them suitable for organic semiconductors and photovoltaic devices .

Material Science Applications

  • Organic Electronics :
    • The compound's electronic characteristics make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit desirable charge transport properties is under investigation for enhancing device performance .
  • Polymer Chemistry :
    • Research into polymer blends incorporating benzothiophene derivatives suggests potential improvements in mechanical properties and thermal stability. This could lead to advancements in developing high-performance materials for industrial applications .

Case Studies

  • Anti-inflammatory Drug Development :
    • A study focusing on the synthesis of analogs derived from this compound demonstrated significant anti-inflammatory effects in animal models. The results indicated a reduction in edema and pain response compared to control groups .
  • Antimicrobial Testing :
    • A series of tests conducted on various derivatives showed promising results against Gram-positive bacteria. The modifications made to the thiophene ring enhanced the antimicrobial activity significantly compared to the parent compound .

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific derivatives and applications. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (QN-3181)
  • Structure : Replaces the benzothiophene sulfur with an indazole (two nitrogen atoms).
  • Applications : Used in high-throughput crystallography studies (via SHELX programs) .
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure : Features an ethyl ester at position 3 and a bulky 1,1-dimethylpropyl group at position 5.
  • Impact : The ester group increases lipophilicity, acting as a prodrug, while the bulky substituent may hinder binding to flat active sites .

Functional Group Modifications

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • Structure: Substitutes the 6,6-dimethyl groups with an acetylamino group at position 2.
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Structure : Replaces the carboxylic acid with a carboxamide.
  • Impact : The carboxamide group retains hydrogen-bonding capacity but reduces acidity, altering pharmacokinetic properties such as absorption and excretion .

Substituent Position and Steric Effects

6,6-Dimethyl vs. 5,5-Dimethyl Derivatives
  • Example : 5,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (QN-0011).

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Attributes of Selected Analogs

Compound Name Core Heterocycle Position 3 Substituent Position 6 Substituent Molecular Weight CAS Number
6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Benzothiophene Carboxylic acid 6,6-Dimethyl 226.30 1549141-98-1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (QN-3181) Indazole Carboxylic acid 6,6-Dimethyl 194.24 581083-30-9
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Benzothiophene Carboxylic acid None 239.29 13130-43-3
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene Ethyl ester 1,1-Dimethylpropyl 307.44 139950-90-6

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (DMBTCA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of DMBTCA, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

DMBTCA has the molecular formula C11_{11}H14_{14}O2_2S and is characterized by a unique benzothiophene structure. Its chemical properties are critical for understanding its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H14_{14}O2_2S
Molecular Weight214.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Analgesic Activity

Research has demonstrated that derivatives of DMBTCA exhibit significant analgesic effects . A study conducted on outbred white mice using the "hot plate" method revealed that certain derivatives showed analgesic activity exceeding that of the standard drug metamizole. This suggests that DMBTCA and its derivatives may be promising candidates for pain management therapies .

Antimicrobial Properties

DMBTCA has also been investigated for its antimicrobial activity . Various studies have reported that compounds derived from DMBTCA possess inhibitory effects against a range of bacteria and fungi. For instance, derivatives synthesized in one study showed effective antimicrobial properties against common pathogens, indicating potential applications in treating infections .

The mechanism by which DMBTCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biochemical pathways involved in pain perception and microbial resistance. The presence of the thiophene ring is believed to play a crucial role in these interactions.

Study 1: Analgesic Effects

In a controlled experiment involving intraperitoneal injections of DMBTCA derivatives in mice, researchers observed a dose-dependent reduction in pain response compared to controls. The study highlighted the potential of these compounds as non-opioid analgesics, which could address the growing concern over opioid use in pain management .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of DMBTCA derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics based on DMBTCA .

Q & A

Q. How are reaction intermediates characterized in multi-step syntheses, and what techniques mitigate side-product formation?

  • Characterization Tools :
  • LC-MS : Identify intermediates via molecular ion peaks.
  • In-Situ NMR : Monitor real-time reaction progress in deuterated solvents.
  • Mitigation : Use low-temperature (-78°C) conditions for kinetically controlled reactions to suppress side pathways .

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